2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide
Overview
Description
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a chlorinated phenoxy group, a cyclohexylsulfamoyl moiety, and a furan-2-ylmethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Chlorination: The initial step involves the chlorination of a phenol derivative to introduce the chlorine atom at the desired position.
Sulfamoylation: The chlorinated phenol is then reacted with cyclohexylsulfonyl chloride in the presence of a base to form the cyclohexylsulfamoyl group.
Etherification: The resulting compound undergoes etherification with a suitable furan derivative to introduce the furan-2-ylmethyl group.
Acetamidation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors to carry out each step sequentially.
Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered sulfonyl or other groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(cyclohexylsulfamoyl)phenoxyacetic acid
- N-(furan-2-ylmethyl)acetamide
- 2-chloro-4-(cyclohexylsulfamoyl)phenol
Uniqueness
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S/c20-17-11-16(28(24,25)22-14-5-2-1-3-6-14)8-9-18(17)27-13-19(23)21-12-15-7-4-10-26-15/h4,7-11,14,22H,1-3,5-6,12-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZGEPOSBXMMDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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